1-methyl-1H-indol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of 1-methyl-1H-indol-5-amine and related compounds often involves multistep chemical reactions, including Diels-Alder cycloadditions, acid-catalyzed cyclizations, and Mannich reactions. For example, Kukuljan et al. (2016) reported the synthesis of related compounds through a process that includes Diels-Alder cycloaddition followed by an acid-catalyzed cyclization and Mannich reaction, showcasing the complexity and versatility of synthetic routes applicable to the indole family (Kukuljan, Kranjc, & Perdih, 2016).
Molecular Structure Analysis
Indole derivatives, including 1-methyl-1H-indol-5-amine, exhibit unique molecular structures that are characterized using various spectroscopic techniques. For instance, the structure of synthesized compounds can be confirmed through IR, 1H NMR, mass spectroscopy, elemental analysis, and melting point determination. Single-crystal X-Ray diffraction analysis provides insights into the molecular arrangement, highlighting interactions such as hydrogen bonding, weak C-H···O, C-H···π, and π···π interactions that contribute to the stability of the molecular structure (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Reactions and Properties
The reactivity of 1-methyl-1H-indol-5-amine allows for its involvement in a variety of chemical reactions, leading to a broad range of derivatives with potential pharmacological properties. Such reactivity is exemplified in the synthesis of disubstituted 1-(indolin-5-yl)methanamines from related compounds, indicating the versatility of 1-methyl-1H-indol-5-amine in chemical synthesis (Ogurtsov & Rakitin, 2021).
Physical Properties Analysis
The physical properties of 1-methyl-1H-indol-5-amine derivatives, such as melting points, are crucial for determining their purity and stability. These properties are assessed through melting point determination and elemental analysis, providing essential data for the characterization of these compounds.
Chemical Properties Analysis
The chemical properties of 1-methyl-1H-indol-5-amine and its derivatives, including their antimicrobial and antioxidant activities, are of significant interest. For example, Saundane et al. (2013) synthesized a series of derivatives and evaluated their antimicrobial and antioxidant activities, demonstrating the potential of these compounds in pharmaceutical applications (Saundane, Verma, & Katkar, 2013).
Scientific Research Applications
Production of Rearranged Amides and Indole Compounds : Sanchez and Parcell (1990) reported its use in producing rearranged amides, which are instrumental in synthesizing various indole compounds (Sanchez & Parcell, 1990).
Synthesis of N-alkylated and N-arylated Derivatives : Melkonyan, Karchava, and Yurovskaya (2008) found it useful for synthesizing various N-alkylated and N-arylated derivatives of methyl-1H-indole-3-carboxylate under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008).
Peptide/Peptoid Conformation Studies : Horwell et al. (1994) used 1-methyl-1H-indol-5-amine in studies for elucidating peptide/peptoid conformations (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Antibacterial, Antifungal, and Antioxidant Activities : Saundane, Verma, and Katkar (2013) explored its derivatives, particularly 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine, for their antibacterial, antifungal, radical scavenging, and ferric ions (Fe3+) activities (Saundane, Verma, & Katkar, 2013).
Intermediate for Pharmacologically Active Compounds : Ogurtsov and Rakitin (2021) identified it as a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may possess significant pharmacological properties (Ogurtsov & Rakitin, 2021).
Potential in Organic Synthesis : Kukuljan, Kranjc, and Perdih (2016) investigated structurally related compounds, like 1-(5-methyl-1H-indol-6-yl)ethan-1-one, for their potential applications in organic synthesis (Kukuljan, Kranjc, & Perdih, 2016).
Enantioselective Synthesis for Dual Serotonin/Norepinephrine Reuptake Inhibitor : Lifchits and Charette (2008) applied its enantioselective synthesis in creating a dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).
Antineoplastic Agents : Nguyen et al. (1990) identified it as a new class of antineoplastic agents, exhibiting antitumor activity in various experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
5-HT6 Receptor Ligands : Bernotas et al. (2004) found 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, closely related to 1-methyl-1H-indol-5-amine, to be novel 5-HT6 receptor ligands with high affinity (Bernotas et al., 2004).
Metabolic Pathway Studies in Rat Brain : Ashcroft, Eccleston, and Crawford (1965) utilized it in understanding the metabolic pathway of 5-hydroxyindole in rat brain using tryptophan loading techniques (Ashcroft, Eccleston, & Crawford, 1965).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase : Bautista-Aguilera et al. (2014) highlighted its relevance as a cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).
Analytical Method Development : Agudelo Mesa, Padró, and Reta (2013) used it in developing analytical methods, particularly in studying heterocyclic aromatic amines in cooked beefburgers (Agudelo Mesa, Padró, & Reta, 2013).
properties
IUPAC Name |
1-methylindol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTSGPCXPIFQEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377760 | |
Record name | 5-Amino-1-N-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indol-5-amine | |
CAS RN |
102308-97-4 | |
Record name | 1-Methyl-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102308-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-N-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.